2-(4-Methoxyphenyl)benzaldehyde
Overview
Description
2-(4-Methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a benzaldehyde moiety. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets in a dose-dependent manner, potentially affecting cell morphology and membrane integrity . .
Result of Action
Preliminary studies suggest potential effects on cell morphology and membrane integrity , but these findings need to be confirmed and further explored in future research.
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can participate in various biochemical reactions . They can undergo redox reactions, nucleophilic substitutions, and oxidations
Cellular Effects
Some benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit microbial growth
Molecular Mechanism
Benzaldehydes can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some benzimidazole derivatives, which are structurally similar to 2-(4-Methoxyphenyl)benzaldehyde, have shown significant anticancer activity in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .
Metabolic Pathways
Some benzaldehydes are known to be involved in the conversion of 4′-hydroxy-3′-methoxycinnamic acid into 4-hydroxy-3-methoxybenzoic acid via 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenyl)benzaldehyde can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. For instance, the reaction of 4-methoxybenzaldehyde with benzaldehyde in the presence of sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and selectivity, making it a viable method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(4-Methoxyphenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)benzaldehyde: Similar structure but with different substitution patterns.
2-(4-Methoxyphenoxy)benzaldehyde: Contains an additional oxygen atom linking the phenyl rings.
4-Methoxybenzaldehyde: Lacks the additional phenyl ring present in 2-(4-Methoxyphenyl)benzaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group and benzaldehyde moiety make it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives .
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQIZQKPSRFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362671 | |
Record name | 2-(4-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-04-3 | |
Record name | 2-(4-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16064-04-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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